molecular formula C11H12ClNO3 B1274421 Methyl 4-[(3-chloropropanoyl)amino]benzoate CAS No. 160313-42-8

Methyl 4-[(3-chloropropanoyl)amino]benzoate

Cat. No. B1274421
M. Wt: 241.67 g/mol
InChI Key: ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloropropanoyl)amino]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring conjugated to a carboxylate group. The specific structure of methyl 4-[(3-chloropropanoyl)amino]benzoate suggests that it is a methyl ester of a benzoic acid derivative, which has been further modified with a 3-chloropropanoyl (chlorinated propionyl) group attached to an amino group at the 4-position of the benzene ring.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of different reagents. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, compounds like methyl 4-(2,5-dihydroxybenzylamino)benzoate are synthesized through a series of steps including carbonation, esterification, and coupling with aldehydes . These methods could potentially be adapted for the synthesis of methyl 4-[(3-chloropropanoyl)amino]benzoate by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-[(3-chloropropanoyl)amino]benzoate can be elucidated using various spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations can provide insights into the optimized molecular structure and vibrational frequencies . These techniques would likely reveal the presence of characteristic functional groups such as the ester carbonyl, the substituted amino group, and the chlorinated aliphatic chain in methyl 4-[(3-chloropropanoyl)amino]benzoate.

Chemical Reactions Analysis

The reactivity of methyl 4-[(3-chloropropanoyl)amino]benzoate would be influenced by the presence of the amino and ester groups. For example, the amino group could participate in nucleophilic substitution reactions, while the ester could undergo hydrolysis or transesterification . The chlorinated propionyl group might also be reactive towards nucleophiles due to the presence of the chlorine atom. The compound could serve as a precursor for the synthesis of various heterocyclic systems, as demonstrated by the transformations of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-[(3-chloropropanoyl)amino]benzoate would include its melting point, boiling point, solubility in different solvents, and stability under various conditions. These properties are influenced by the molecular structure, particularly the functional groups and their interactions. The compound's solubility would be expected to be higher in organic solvents compared to water due to its ester and aromatic components. The presence of the chlorinated aliphatic chain might also affect its lipophilicity .

Scientific Research Applications

Synthesis Applications

  • Radioisotope Labeling : Methyl 4-[(3-chloropropanoyl)amino]benzoate derivatives have been used in the synthesis of radioisotope-labeled compounds. For instance, Taylor et al. (1996) described the synthesis of benzyl and benzoyl methyl esters labeled with tritium and carbon-14, which are valuable in biological and pharmaceutical research (Taylor et al., 1996).

  • Intermediate in Pharmaceutical Synthesis : Yang Jian-she (2009) reported that Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a similar compound, is an important intermediate in the synthesis of Tianeptine, a pharmaceutical drug (Yang Jian-she, 2009).

Molecular Structure Studies

  • Hydrogen Bonding and Molecular Structure : The study of isomeric reaction products of similar compounds, such as Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, has led to insights into hydrogen bonding and molecular electronic structure. These findings are crucial for understanding molecular interactions in various chemical contexts (J. Portilla et al., 2007).

Chemical Properties and Reactions

  • Studying Chemical Reactions and Properties : Research by C. Stelt et al. (1956) on the chlorination products of Methyl 4-amino-2-hydroxy-benzoate, a related compound, provides detailed insights into the isomerism, reduction reactions, and potential applications in fungicidal activity (C. Stelt et al., 1956).

Polymer Science and Photopolymerization

  • Photopolymerization Applications : A study by Guillaneuf et al. (2010) on a compound similar to Methyl 4-[(3-chloropropanoyl)amino]benzoate, used as a photoiniferter in photopolymerization, highlights its potential in the development of new polymerization techniques (Y. Guillaneuf et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

“Methyl 4-[(3-chloropropanoyl)amino]benzoate” is currently used for proteomics research . The future directions of this compound will likely be influenced by the results of ongoing and future research studies.

properties

IUPAC Name

methyl 4-(3-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEJOSXYYOIJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397746
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-chloropropanoyl)amino]benzoate

CAS RN

160313-42-8
Record name methyl 4-[(3-chloropropanoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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